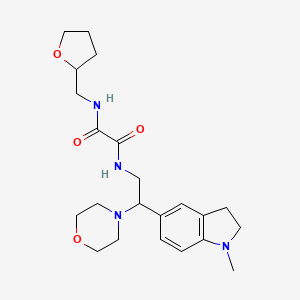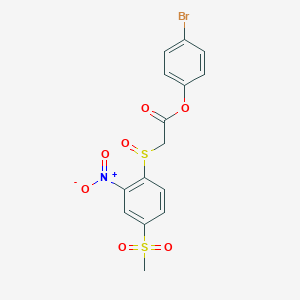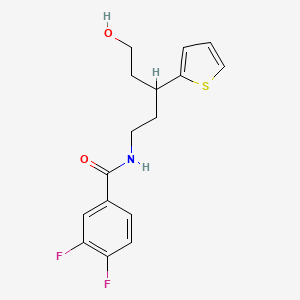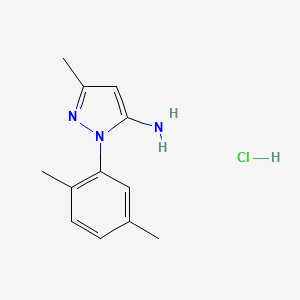
2-Phenoxy-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenoxy-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly potent and selective agonist of the CB1 receptor, which is a key target in the endocannabinoid system. The compound has been synthesized using various methods and has shown promising results in several scientific studies.
科学的研究の応用
Synthesis and Biological Activity
Antitubercular and Antimicrobial Activity : Compounds related to 2-Phenoxy-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone have been synthesized and screened for their antitubercular activity against Mycobacterium tuberculosis and antimicrobial activity against different microbes (Vasoya, Patel, Dobaria, & Joshi, 2005).
Antibacterial and Antifungal Activity : These compounds have shown potential antibacterial and antifungal activities, with certain derivatives demonstrating effectiveness against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal species like Candida albicans and Aspergillus niger (Fuloria et al., 2009).
Anticancer and Antioxidant Properties
Anticancer Activity : Research has indicated the potential of these compounds in anticancer applications. Studies have shown that certain derivatives possess significant cytotoxic activities against cancer cell lines (Verma, Saundane, & Meti, 2019).
Antioxidant Activity : Some derivatives have also demonstrated notable antioxidant properties, indicating a possible role in combating oxidative stress related to various diseases (Malhotra et al., 2013).
Enzyme Inhibition and Therapeutic Potential
HIV-1 Replication Inhibition : Certain derivatives have been identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication, showcasing the potential therapeutic applications in treating HIV (Che et al., 2015).
Microsomal Epoxide Hydrolase Activity : These compounds have also been studied for their interaction with enzymes like microsomal epoxide hydrolase, suggesting a role in drug metabolism and pharmacokinetics (Li et al., 2016).
特性
IUPAC Name |
2-phenoxy-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-15(11-22-13-5-2-1-3-6-13)20-9-12(10-20)17-18-16(19-23-17)14-7-4-8-24-14/h1-8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPWKQZIJQQDMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate](/img/structure/B2811305.png)



![3-(2,4-Dichlorophenyl)-5-sulfanylidene-1,6-diazatricyclo[6.2.2.0^{2,7}]dodec-2(7)-ene-4-carbonitrile](/img/structure/B2811312.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2811315.png)



![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2811319.png)
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2811321.png)

![N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]prop-2-enamide](/img/structure/B2811325.png)